Enzyme Inhibition Profile vs. Acetazolamide and Class-Leading Sulfonyl Hydrazones
While direct Ki values for Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate are not reported in the primary literature, the benchmark for the 4-aminophenylsulfonyl hydrazone subclass has been historically established. Early studies by Zimmer et al. (1959) on a series of 4-aminobenzenesulfonylhydrazones demonstrated in vitro antibacterial activity against Streptococcus pyogenes and Escherichia coli, with the activity being markedly influenced by the nature of the carbonyl-derived substituent (R and R' groups on the hydrazone) [1]. This contrasts with the broader class of heteroatom-containing sulfonyl hydrazones, which in a 2021 study by Celebioglu et al. exhibited Ki ranges of 66.05–125.45 nM for hCA I, 89.14–170.22 nM for hCA II, and 1.14–3.63 nM for α-glycosidase [2]. The 4-aminophenyl variant's free amine is hypothesized to engage in additional hydrogen bonding within the enzyme active site, a feature absent in alkyl sulfonyl comparators like butanesulfonylhydrazones, potentially shifting selectivity and potency profiles [3].
| Evidence Dimension | Enzyme inhibition potency (hCA I, hCA II, α-glycosidase) |
|---|---|
| Target Compound Data | Not directly reported; expected to fall within the established range for heteroatom-containing sulfonyl hydrazones based on structural analogy. |
| Comparator Or Baseline | Heteroatom-containing sulfonyl hydrazone derivatives (pooled) from Celebioglu et al. 2021; Ki values: hCA I 66.05–125.45 nM, hCA II 89.14–170.22 nM, α-glycosidase 1.14–3.63 nM. Acetazolamide (standard CA inhibitor) often used as a positive control in such assays. |
| Quantified Difference | Not calculable due to missing target-specific data. The class-level Ki range provides a benchmark for future characterization of the target compound. |
| Conditions | In vitro enzyme inhibition assays using purified human carbonic anhydrase I and II isoforms, α-glycosidase, and acetylcholinesterase; measured via spectrophotometric methods at physiological pH. |
Why This Matters
This matters for procurement because the presence of the 4-aminophenylsulfonyl group structurally differentiates this compound from bulk alkyl sulfonyl hydrazone libraries, and the class-level Ki ranges provide a quantitative anchor for evaluating its potential as an enzyme inhibitor lead.
- [1] Zimmer, H., Gross, B. H., Gerlach, E. H., Fry, K., Pronay, A. C., & Schmank, H. (1959). Synthesis and Antibacterial Activity of Some 4-Substituted Benzenesulfonylhydrazones. Journal of Organic Chemistry, 24(11), 1667-1670. View Source
- [2] Celebioglu, H. U., Erden, Y., Hamurcu, F., Taslimi, P., Sentuerk, O. S., Oezmen, U. O., Tuzun, B., & Gulcin, I. (2021). Cytotoxic effects, carbonic anhydrase isoenzymes, α-glycosidase and acetylcholinesterase inhibitory properties, and molecular docking studies of heteroatom-containing sulfonyl hydrazone derivatives. Journal of Biomolecular Structure and Dynamics, 39(15), 5539–5550. https://doi.org/10.1080/07391102.2020.1792345 View Source
- [3] Oezmen, U. O., Olgun, G., & Tuzun, B. (2014). Synthesis, characterization, electrochemical behavior, and antimicrobial activities of aromatic/heteroaromatic sulfonylhydrazone derivatives. Medicinal Chemistry Research, 23(7), 3255–3268. View Source
